molecular formula C23H20N4O4 B2794439 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1242926-21-1

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2794439
CAS No.: 1242926-21-1
M. Wt: 416.437
InChI Key: BXBZLJFASKTQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of the compound is C23H18N4O6 . Its structure consists of a pyrazolo[1,5-a]pyrazine core fused with a 1,3-benzodioxole ring. The presence of an acetamide group and a 2,5-dimethylphenyl substituent adds complexity. The compound’s three-dimensional arrangement influences its properties and interactions with biological systems .

Scientific Research Applications

Potential Antipsychotic Agents

Compounds structurally related to 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their potential antipsychotic properties. One such study involved synthesizing and evaluating a series of these compounds, focusing on their behavioral effects in animal models and their interaction (or lack thereof) with D2 dopamine receptors. This research is significant because it identifies a novel approach to antipsychotic drug design that avoids the dopamine pathway, potentially reducing side effects associated with traditional antipsychotics (Wise et al., 1987).

Anticonvulsant Activity

The synthesis and evaluation of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives incorporating 5-membered heterocyclic rings (e.g., pyrazole) have been conducted to assess their anticonvulsant activity. This research highlights the importance of heterocyclic rings in enhancing anticonvulsant properties, providing a pathway for developing new therapeutic agents for seizure disorders (Tarikogullari et al., 2010).

Anti-inflammatory and Antimicrobial Activities

Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory and antimicrobial activities. Such studies are crucial for the development of new drugs that can effectively treat inflammation and microbial infections (Sunder & Maleraju, 2013).

Antioxidant Properties

The exploration of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has revealed moderate to significant radical scavenging activity, indicating potential antioxidant applications. Such compounds could be valuable in preventing oxidative stress-related diseases (Ahmad et al., 2012).

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-3-4-15(2)17(9-14)24-22(28)12-26-7-8-27-19(23(26)29)11-18(25-27)16-5-6-20-21(10-16)31-13-30-20/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBZLJFASKTQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.